molecular formula C10H12BrN B6359373 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1784607-39-1

7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B6359373
CAS RN: 1784607-39-1
M. Wt: 226.11 g/mol
InChI Key: JTBXYURRRLSZMN-UHFFFAOYSA-N
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Description

“7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline” is a chemical compound with the CAS Number: 1784607-39-1 . It has a molecular weight of 226.12 . It is used as a pharmaceutical intermediate . The compound is a yellow to brown solid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H12BrN/c1-7-9-6-12-5-4-8(9)2-3-10(7)11/h2-3,12H,4-6H2,1H3 . The SMILES string is Brc1ccc2CCNCc2c1 .


Physical And Chemical Properties Analysis

“this compound” is a yellow to brown solid . It is insoluble in water . The compound has a molecular weight of 226.12 .

Scientific Research Applications

Tetrahydroisoquinoline Derivatives in Therapeutics

Tetrahydroisoquinoline (THIQ) derivatives, such as 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline, are privileged scaffolds in medicinal chemistry due to their wide range of pharmacological properties. These derivatives have been extensively studied for various therapeutic activities, including cancer and central nervous system (CNS) disorders. The US FDA approval of trabectedin, a THIQ derivative, for soft tissue sarcomas marks a significant milestone in anticancer drug discovery. THIQ derivatives have shown promise as candidates for infectious diseases like malaria, tuberculosis, and HIV-infection, demonstrating their versatility in drug discovery for various therapeutic activities with unique mechanisms of action (Singh & Shah, 2017).

Neuroprotective and Antidepressant Properties

Endogenous amines like 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), present in the mammalian brain, have been studied for their neuroprotective, antiaddictive, and antidepressant properties in animal models of CNS disorders. These studies suggest that 1MeTIQ and similar compounds could offer new therapeutic avenues for neurodegenerative diseases, depression, and addiction, underscoring the potential of THIQ derivatives in CNS pharmacology (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).

Anticancer Activity and Mechanism of Action

THIQ derivatives have been identified as a vital scaffold for anticancer drug design. The complex tumor environment and the limitations of existing drugs make cancer a global health concern. THIQ-based natural products have shown antitumor properties, leading to the exploration of these compounds as potential anticancer agents. The ability to target various cancer molecular targets makes THIQ derivatives promising candidates for novel anticancer drugs, with the potential for enhanced selectivity and efficacy in cancer treatment (Faheem et al., 2021).

Mechanism of Action

While the mechanism of action for “7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline” is not explicitly mentioned in the sources, it is known that 1,2,3,4-tetrahydroisoquinolines (THIQ) based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Safety and Hazards

The compound has hazard statements H315-H319-H335 . It is classified as Acute Tox. 4 Oral . It should be stored at 2-8°C and protected from light .

properties

IUPAC Name

7-bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-7-9-6-12-5-4-8(9)2-3-10(7)11/h2-3,12H,4-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBXYURRRLSZMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1CNCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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